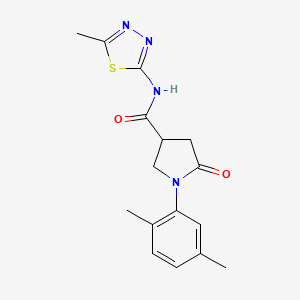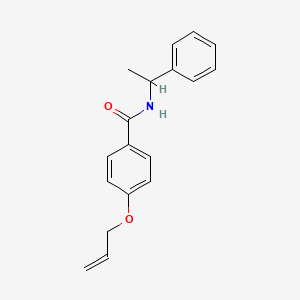![molecular formula C17H17NO3 B4401747 4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401747.png)
4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate
Overview
Description
4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate, also known as MPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPP is a derivative of phenylpropionic acid and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve the formation of a stable adduct with ROS, resulting in the generation of a fluorescent signal. This compound has also been shown to interact with proteins involved in cancer cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties, this compound has been shown to have antioxidant activity and to inhibit the production of pro-inflammatory cytokines. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate in scientific research is its high sensitivity and selectivity for ROS detection. This compound is also relatively easy to synthesize and can be modified to enhance its properties. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several potential directions for future research on 4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate. One area of focus could be the development of new derivatives of this compound with enhanced properties for ROS detection or cancer therapy. Another area of research could involve the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Scientific Research Applications
4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This compound has also been studied for its potential as a therapeutic agent in the treatment of cancer and as a tool for studying protein-protein interactions.
properties
IUPAC Name |
[4-[(3-methylphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)21-15-9-7-13(8-10-15)17(20)18-14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSKCYHAYYRVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4401666.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B4401669.png)
![N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401677.png)

![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4401691.png)
![2-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4401703.png)
![N-(tert-butyl)-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4401706.png)
![4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401722.png)
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401730.png)

![{2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4401743.png)
![1-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401754.png)
![2-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4401760.png)
